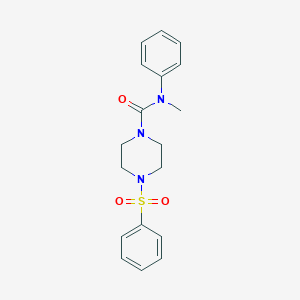

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-methyl-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-19(16-8-4-2-5-9-16)18(22)20-12-14-21(15-13-20)25(23,24)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKMMTCMJMJPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine

Aryl sulfonyl chlorides are widely used to install sulfonyl groups on piperazine. For example, 1-((4-substitutedphenyl)sulfonyl)piperazine intermediates are synthesized by reacting piperazine with 4-substituted benzenesulfonyl chlorides in tetrahydrofuran (THF) at 10–15°C. Zinc dust is added to facilitate deprotonation and enhance nucleophilicity, yielding sulfonylated piperazines in 70–85% purity after crystallization with methanol.

Reaction conditions :

-

Solvent : THF

-

Base : Zinc dust (2.8 mmol per 1.4 mmol piperazine)

-

Temperature : 10–15°C

-

Workup : Filtration, ether wash, methanol crystallization

This method is adaptable to N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide by selecting phenylsulfonyl chloride as the sulfonating agent.

Carboxamide Installation via Acylation

The N-methyl-N-phenyl carboxamide group is introduced through acylation reactions. Two primary approaches are documented:

Schotten-Baumann Acylation

Acyl chlorides react with secondary amines under basic conditions. For instance, N-methyl-N-phenylcarbamoyl chloride can be generated in situ and coupled to 4-(phenylsulfonyl)piperazine.

Procedure :

-

Acyl chloride preparation : React N-methyl-N-phenylamine with phosgene or thionyl chloride.

-

Coupling : Add the acyl chloride to 4-(phenylsulfonyl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Purification : Column chromatography (ethyl acetate/hexane, 3:6).

Key parameters :

Microwave-Assisted Amidation

Microwave irradiation accelerates amide bond formation. A published route for analogous compounds uses tert-butyl-piperazine-1-carboxylate and aryl chlorides under microwave conditions (155°C, 250 W, 30 min), followed by deprotection and amidation.

Adaptation for target compound :

-

Deprotection : Remove the Boc group from tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate using HCl/trifluoroacetic acid (TFA).

-

Amidation : React the free piperazine with N-methyl-N-phenylcarbamoyl chloride in ethanol with diisopropylethylamine (DIPEA).

Advantages :

-

Reaction time : Reduced from 24 h to 30 min

Sequential Alkylation and Sulfonylation

Alternative routes prioritize early-stage alkylation to introduce the N-methyl-N-phenyl group before sulfonylation.

N-Alkylation of Piperazine

Step 1 : React piperazine with methyl iodide and phenylboronic acid under Pd-catalyzed cross-coupling conditions to form N-methyl-N-phenylpiperazine.

Step 2 : Sulfonylate the alkylated piperazine with phenylsulfonyl chloride.

Challenges :

-

Regioselectivity : Competing alkylation at both nitrogen atoms requires careful stoichiometry (1:1 molar ratio of methyl iodide to piperazine).

-

Purification : Silica gel chromatography (ethyl acetate/hexane) resolves N-monosubstituted products.

Analytical Characterization

Critical quality control steps include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 65–78% | 12–24 h | No specialized equipment |

| Microwave-assisted | 80–85% | 30 min | Rapid, high purity |

| Sequential alkylation | 60–70% | 48 h | Early introduction of N-substituents |

Scalability and Industrial Considerations

Microwave synthesis is favored for large-scale production due to reduced energy costs and higher throughput. However, cost of reagents (e.g., DIPEA, TFA) may necessitate optimization for economic viability.

Solvent selection : Ethanol and THF are preferable to DCM or DMAC for environmental and safety reasons .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have identified N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide and its analogues as promising candidates for antiviral therapies, particularly against the chikungunya virus (CHIKV).

Case Study: CHIKV Inhibition

A study demonstrated that derivatives of this compound exhibited potent antiviral activity against CHIKV. The lead compound showed an effective concentration (EC50) of 3.95 μM and a cytotoxic concentration (CC50) of 260 μM, resulting in a selectivity index greater than 61. This suggests a favorable therapeutic window for further development .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Lead Compound | 3.95 | 260 | >61 |

| Initial Hit | 8.68 | 122 | 14.2 |

Anticancer Applications

The piperazine moiety is frequently incorporated into anticancer agents due to its ability to modulate biological activity through interactions with various molecular targets.

Case Study: Cancer Cell Lines

Research has shown that compounds containing the piperazine structure can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. One specific derivative demonstrated improved cytotoxicity compared to standard treatments like bleomycin, highlighting its potential as a novel anticancer agent .

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Piperazine Derivative | FaDu | Not specified | Induces apoptosis |

| Bleomycin | FaDu | Not specified | Standard treatment |

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates.

Optimization Studies

In the optimization of this compound derivatives, modifications to the piperazine ring and side chains have been systematically evaluated. These studies revealed that certain structural changes can significantly enhance antiviral potency while reducing cytotoxicity .

Table 3: Structure Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Replacement of ethylamine with isopropylamine | Increased antiviral activity but higher cytotoxicity |

| Shifting nitrogen position in side chain | Improved antiviral activity |

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with sulfonamides under controlled conditions. Recent advancements have focused on improving yields through microwave-assisted synthesis techniques .

Table 4: Synthetic Approaches

| Step | Description |

|---|---|

| Step 1 | Synthesis of piperazine derivative |

| Step 2 | Reaction with sulfonamide |

| Step 3 | Purification and characterization |

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide can be contextualized by comparing it to analogous piperazine-carboxamide derivatives. Key structural variations, such as substituent groups on the piperazine ring or aromatic moieties, significantly impact activity and selectivity. Below is a detailed analysis:

Antiproliferative Activity: Role of Aromatic Substitutions

- 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide (): This derivative, lacking the phenylsulfonyl group, exhibits potent antiproliferative effects against MCF7 and HCT116 cancer cell lines. The p-tolyl group enhances cell cycle arrest, suggesting that electron-donating substituents on the aryl ring improve anticancer activity.

TRPM8 Channel Inhibition: Substituent Effects

- BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) (): BCTC is a potent TRPM8 inhibitor with an IC50 in the nanomolar range. Its tert-butyl and chloropyridinyl groups contribute to hydrophobic and halogen bonding interactions with the channel. The target compound’s phenylsulfonyl group may reduce TRPM8 affinity due to increased steric bulk compared to BCTC’s smaller chloropyridine substituent .

Enzyme Inhibition: Phenylsulfonyl vs. Benzyl Groups

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives ():

Compounds with phenylsulfonyl groups exhibit stronger inhibitory activity against BACE1 (β-secretase) compared to benzyl-substituted analogs. For example, compound 8 (IC50 = 19.66 mM) demonstrates the importance of the sulfonyl group in stabilizing interactions with the enzyme’s catalytic site. This suggests that the phenylsulfonyl moiety in the target compound may similarly enhance protease inhibition .

Antiviral Activity: Cysteine Protease Targeting

- K777 (N-methyl-N-((S)-1-oxo-3-phenyl-1-(((S)-1-phenyl-5-(phenylsulfonyl)pentan-3-yl)amino)propan-2-yl)piperazine-1-carboxamide) (): K777, which shares a phenylsulfonyl group with the target compound, is a covalent inhibitor of cathepsin L and blocks SARS-CoV-2 entry. Its irreversible binding mechanism relies on the sulfonyl group’s electrophilicity. The target compound’s N-methyl-N-phenyl group may reduce covalent reactivity but improve selectivity for non-covalent targets .

Physical Properties: Halogen and Positional Effects

- Fluoro/Chloro-Substituted Derivatives (): Halogenated analogs like A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) show melting points >190°C and moderate yields (45–57%).

Biological Activity

N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a phenylsulfonyl group and a carboxamide moiety. The synthesis typically involves multi-step processes, including the formation of the piperazine ring and subsequent modifications to introduce the sulfonyl and carboxamide functionalities. For instance, analogues have been synthesized using microwave-assisted methods to enhance yields and reduce reaction times .

Antiviral Activity

Recent studies have demonstrated that derivatives of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine exhibit significant antiviral properties, particularly against chikungunya virus (CHIKV). A notable study identified several analogues as potent inhibitors, with selectivity indexes exceeding 61. The mechanism of action appears to target the viral capping machinery, specifically the nsP1 protein, which is crucial for viral replication .

Table 1: Antiviral Activity of Selected Analogues

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | 61 |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | 2.0 | 80 |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)thiazole | 3.5 | 50 |

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have indicated that piperazine derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The cytotoxicity is often assessed using assays like the sulforhodamine B assay, which measures cell growth inhibition .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives containing the phenylsulfonyl group exhibited variable growth inhibition across different cancer cell lines:

| Compound Type | GI50 (µM) (MCF-7) | GI50 (µM) (HCT-116) |

|---|---|---|

| Benzamide Derivatives | 10.5 | 12.3 |

| Sulfonamide Derivatives | 15.0 | 18.5 |

The results indicate that while some derivatives are highly effective, others show less potency, suggesting that structural modifications can significantly influence biological activity.

Structure-Activity Relationship (SAR)

The biological activity of N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine is heavily influenced by its structural components. Modifications at various positions on the piperazine ring and the sulfonamide group have been systematically studied to optimize both antiviral and anticancer activities.

Key findings from SAR studies include:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl-N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions. For example, using DBU (1,8-diazabicycloundec-7-ene) as a base facilitates ring closure in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Refluxing ethanol with stoichiometric ratios of precursors (e.g., 1-methylpiperazine and aryl carbamic chloride) yields carboxamide derivatives with ~79% efficiency after recrystallization . Key parameters include temperature control (reflux at 80–100°C), inert atmospheres, and purification via flash chromatography or crystallization.

Q. How is the structural conformation of this compound validated, and what techniques are critical for characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the chair conformation of the piperazine ring and intermolecular hydrogen bonding (N–H⋯O), as seen in analogous carboxamides . Complementary techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., methyl and phenyl groups).

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) : Assess thermal stability and melting points (e.g., 153–165°C for similar derivatives) .

- X-ray powder diffraction (XRPD) : Ensures crystallinity and phase purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Enzyme inhibition studies : Fluorometric or colorimetric assays (e.g., CYP51 inhibition for antiparasitic activity) with IC50/EC50 determination .

- Cell proliferation assays : Use of promastigote cultures (e.g., Leishmania donovani) and mammalian cell lines (e.g., J774 macrophages) to assess selectivity and cytotoxicity .

- Molecular docking : Preliminary screening against target proteins (e.g., tyrosine kinases or androgen receptors) using software like AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : Key strategies include:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on phenyl rings improves target affinity, as seen in CYP5122A1 inhibitors .

- Bioisosteric replacement : Replacing sulfonyl with carbothioamide groups alters metabolic stability .

- Steric and electronic profiling : Computational tools (e.g., DFT calculations) predict bond lengths and charge distribution to optimize interactions with active sites .

Q. What computational methods are employed to predict binding modes and selectivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometries for docking .

- Molecular dynamics simulations : Assess stability of ligand-protein complexes over time (e.g., androgen receptor antagonism ).

- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with catalytic residues) .

Q. How can analytical challenges in purity assessment be addressed during scale-up?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- LC-MS : Confirms molecular ion peaks and detects byproducts .

- Dynamic vapor sorption (DVS) : Evaluates hygroscopicity for formulation stability .

Q. What strategies mitigate solubility limitations in pharmacological testing?

- Methodological Answer :

- Salt formation : Hydrochloride or citrate salts improve aqueous solubility (e.g., 1-methylpiperazine derivatives) .

- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays .

- Nanoparticle encapsulation : Enhances bioavailability for in vivo studies .

Q. How do crystallographic studies resolve contradictions in reported biological data?

- Methodological Answer : SC-XRD clarifies conformational flexibility (e.g., chair vs. boat piperazine rings) that may affect binding. For example, hydrogen-bonded chains along [100] in crystals correlate with improved stability in solution .

Methodological Tables

Table 1 : Key Reaction Conditions for Piperazine Carboxamide Synthesis

| Precursor | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylpiperazine | Ethanol | None | Reflux | 79% | |

| (S,S)-N,N’-bisnosyl diamine | DCM | DBU | RT | 85% | |

| 1-(4-Fluorobenzyl)piperazine | DCM | DIPEA | 0–25°C | 41–92% |

Table 2 : Biological Activity of Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.